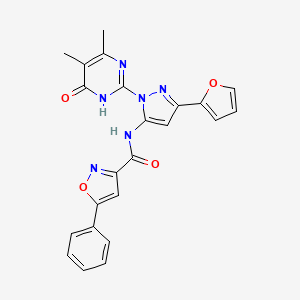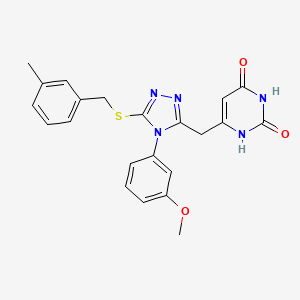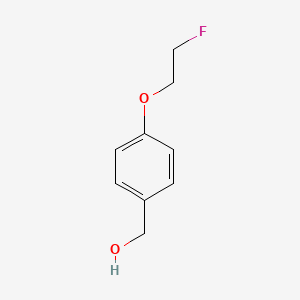
(4-(2-氟乙氧基)苯基)甲醇
描述
The compound (4-(2-Fluoroethoxy)phenyl)methanol is a fluorinated organic molecule that is of interest due to its potential applications in various fields, including medicinal chemistry and material science. While the specific compound is not directly studied in the provided papers, related fluorinated phenyl compounds have been synthesized and characterized, which can provide insights into the behavior and properties of (4-(2-Fluoroethoxy)phenyl)methanol.
Synthesis Analysis
The synthesis of related fluorinated compounds involves multi-step organic reactions, often starting with fluorinated aromatic precursors. For example, the synthesis of 2-(4-fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropyl alcohol was achieved by treating a triazole-containing epoxy precursor with sodium methoxide . This suggests that similar strategies could be employed for synthesizing (4-(2-Fluoroethoxy)phenyl)methanol, potentially starting with a fluorinated phenol and introducing the ethoxy group through nucleophilic substitution.
Molecular Structure Analysis
The molecular structure of fluorinated compounds is often characterized by X-ray crystallography, which provides detailed information about the arrangement of atoms in the crystal lattice and the dihedral angles between different rings in the molecule . For (4-(2-Fluoroethoxy)phenyl)methanol, one could expect the fluorine atom to influence the electronic distribution and the overall geometry of the molecule, potentially affecting its reactivity and physical properties.
Chemical Reactions Analysis
Fluorinated phenyl compounds can participate in various chemical reactions, including the formation of bioconjugates. For instance, a fluorinated phenyl methanol derivative was covalently attached to proteins such as bovine serum albumin and human serum albumin, which were then studied for their fluorescence properties . This indicates that (4-(2-Fluoroethoxy)phenyl)methanol could also be modified to create bioconjugates for biological applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds can be influenced by the presence of the fluorine atom. For example, the refractive indices of 3-(4-fluorophenyl)-1-phenylprop-2-en-1-one in different solvent mixtures were measured, and various parameters such as molar refraction and polarizability constant were calculated . These properties are crucial for understanding the interactions of the compound with light and its behavior in different media. Similarly, (4-(2-Fluoroethoxy)phenyl)methanol's properties could be studied to determine its suitability for specific applications.
科学研究应用
Molecular Interaction and Structural Analysis
Interaction of Alcohols with Fluorophenylacetylenes一项研究探讨了醇类与氟苯乙炔之间的相互作用,特别关注氟取代对苯环上氢键行为的影响。这种相互作用对于理解相关化合物的结构和化学性质至关重要,包括(4-(2-氟乙氧基)苯基)甲醇 (Maity, Maity, & Patwari, 2011)。
对α,β-烯酮的对映选择性环氧化在这项研究中,合成了(1R,3S,4S)-2-氮杂环辛基-3-甲醇,并将其用作对α,β-烯酮的对映选择性环氧化的催化剂。这项研究对不对称合成领域做出了贡献,这对于创造具有特定期望性质的化合物至关重要 (Lu, Xu, Liu, & Loh, 2008)。
光物理性质和荧光
三芳基吡唑啉的分子逻辑器件对三芳基吡唑啉的研究揭示了它们作为pH驱动的开-关-开分子逻辑器件的潜力。这些分子基于光诱导电子转移(PET)和内部电荷转移(ICT)过程运作,展示了分子相互作用的复杂性及其在各个领域的潜在应用,包括传感和分子电子学 (ZammitRamon, Pappova, ZammitEsther, Gabarretta, & Magri, 2015)。
溶剂极性可重构荧光逻辑门一项研究专注于合成具有荧光团-间隔-受体结构的化合物,旨在创建溶剂极性可重构荧光逻辑门。这些发现对于基于溶剂环境的可调性属性开发新材料具有重要意义,为生物化学和材料科学领域的潜在应用提供了可能 (Gauci & Magri, 2022)。
分子相互作用和晶体学
氟苯化合物中的弱相互作用在类似(4-氯苯基)-(4-氟苯基)-(4-吡啶基)甲醇的化合物中研究弱相互作用,提供了对分子结构和键合模式的见解。理解这些相互作用对于设计和合成具有特定性质的复杂分子至关重要 (Choudhury, Urs, Smith, Goddard, Howard, & Row, 2002)。
合成和晶体结构分析关于与(4-(2-氟乙氧基)苯基)甲醇相关的化合物的合成和晶体结构分析研究突出了结构分析在理解此类化合物的分子几何和潜在相互作用中的重要性 (Liang, 2009)。
安全和危害
属性
IUPAC Name |
[4-(2-fluoroethoxy)phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO2/c10-5-6-12-9-3-1-8(7-11)2-4-9/h1-4,11H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZQAFXCQPFIJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)OCCF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-Fluoroethoxy)phenyl)methanol | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(hydroxymethyl)-5-(3-methylbenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2504007.png)
![9-(4-chlorobenzyl)-5,7-dimethyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2504008.png)
![2-[[4-(dimethylsulfamoyl)benzoyl]amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2504009.png)
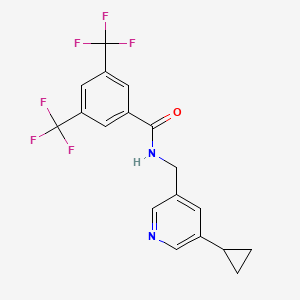
![N-(2,5-difluorophenyl)-2-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]butanamide](/img/structure/B2504013.png)
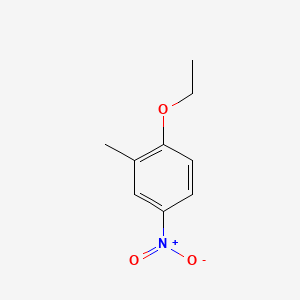
![N-(1-Cyanocyclopropyl)-3-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B2504015.png)
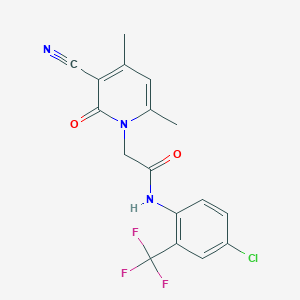
![6-(Aminomethyl)-2,2-difluorospiro[3.3]heptane-6-carboxylic acid](/img/structure/B2504022.png)
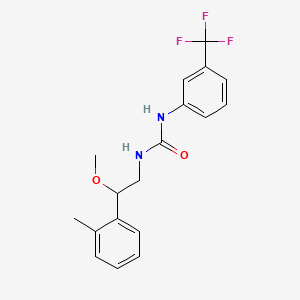
![4-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2504025.png)
